molecular formula C17H13F3 B3245232 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene CAS No. 167021-57-0

2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene

Cat. No. B3245232
CAS RN: 167021-57-0
M. Wt: 274.28 g/mol
InChI Key: DACQNKOLKHWJKV-UHFFFAOYSA-N
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Description

2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene, also known as TFMI, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Molecular Dynamics and Structural Analysis

  • Multidimensional NMR Study: Tris(indenyl)methylsilane, closely related to 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene, has been examined through multidimensional NMR studies. This research focuses on molecular dynamics, mapped onto a hypercube, to understand the structural and dynamic properties of these compounds (Stradiotto et al., 1996).

Liquid Crystal Applications

  • 5,6-Difluoro-1H-indene Derivatives: Derivatives of 1H-indene, such as 2-phenyl-5,6-difluoro-1H-indene, have been synthesized and identified as novel liquid crystal core structures. These compounds exhibit high nematic–isotropic transition temperature and optical anisotropy, demonstrating potential in advanced liquid crystal technologies (Yokokoji et al., 2009).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity: A study focused on the synthesis of (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives, related to 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene, showcased their moderate to good antimicrobial activity against various bacterial and fungal organisms (Swamy et al., 2019).

Polymerization Behavior

  • Tetrahydro-2-methylbenzindenyltitanium and Zirconium Compounds: The study of tetrahydro-2-methylbenzindenyltitanium and zirconium compounds, closely related to 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene, revealed insights into their synthesis, polymerization behavior, and potential applications in catalysis and polymer science (Foster et al., 1998).

Photochromism and Electronic Properties

  • Photochromic Indene Derivatives: Research on photochromic derivatives of indene, such as the 2-methyl-1-inden-3-yl group, showed potential applications in developing materials with photoresponsive properties. These materials are valuable in optical data storage and other light-activated applications (Yamaguchi & Irie, 2006).

properties

IUPAC Name

2-methyl-7-[4-(trifluoromethyl)phenyl]-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3/c1-11-9-13-3-2-4-15(16(13)10-11)12-5-7-14(8-6-12)17(18,19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACQNKOLKHWJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C(=CC=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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